2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine is an organic compound with the molecular formula C11H7ClN2O2S. It is known for its unique chemical structure, which includes a chlorophenyl group attached to a sulfanyl group and a nitropyridine ring. This compound is used in various scientific research applications due to its versatile chemical properties .
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine typically involves the reaction of 4-chlorothiophenol with 5-nitropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine
- 2-[(4-Methylphenyl)sulfanyl]-5-nitropyridine
- 2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGRPSAURHHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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